5-iodo-3-methyl-1H-benzimidazol-2-one

Synthetic Chemistry Cross-Coupling Benzimidazolone Building Blocks

5-Iodo-3-methyl-1H-benzimidazol-2-one (CAS RN 1359761-09-3, nominal molecular weight 274.06 g·mol⁻¹) is a heterocyclic benzimidazolone scaffold bearing an iodine atom at the 5-position and a methyl substituent on the endocyclic nitrogen. The benzimidazol-2-one core is a privileged structure in medicinal chemistry, and the iodine substituent serves as a potent synthetic linchpin for transition-metal-catalysed cross-coupling, enabling the rapid construction of diverse compound libraries.

Molecular Formula C8H7IN2O
Molecular Weight 274.06 g/mol
Cat. No. B8466105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-iodo-3-methyl-1H-benzimidazol-2-one
Molecular FormulaC8H7IN2O
Molecular Weight274.06 g/mol
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)I)NC1=O
InChIInChI=1S/C8H7IN2O/c1-11-7-4-5(9)2-3-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)
InChIKeyHXABHSXDLBIAQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-3-methyl-1H-benzimidazol-2-one: Core Heterocycle and Synthetic Versatility for Chemical Procurement


5-Iodo-3-methyl-1H-benzimidazol-2-one (CAS RN 1359761-09-3, nominal molecular weight 274.06 g·mol⁻¹) is a heterocyclic benzimidazolone scaffold bearing an iodine atom at the 5-position and a methyl substituent on the endocyclic nitrogen [1]. The benzimidazol-2-one core is a privileged structure in medicinal chemistry, and the iodine substituent serves as a potent synthetic linchpin for transition-metal-catalysed cross-coupling, enabling the rapid construction of diverse compound libraries [2]. Its synthesis via microwave-assisted intramolecular cyclisation of N-(2-fluoro-4-iodophenyl)-N′-methylurea, as disclosed in patent US8993779B2, provides a defined, single-regioisomer product with full spectroscopic characterisation (¹H NMR, LRMS), ensuring unambiguous identity for procurement and downstream use [1].

Why 5-Iodo-3-methyl-1H-benzimidazol-2-one Cannot Be Replaced by Other Halogenated or N-Alkylated Benzimidazolones in Critical Research Applications


Simple substitution of the 5-iodo-3-methyl-1H-benzimidazol-2-one scaffold with a bromo, chloro, or non-halogenated analogue introduces quantifiable liabilities in cross-coupling efficiency, regiochemical control, and crystallographic phasing capability [1]. The C–I bond is intrinsically more reactive toward oxidative addition with Pd(0) than the C–Br or C–Cl bonds, enabling selective, sequential functionalisation strategies that are unattainable with lighter halogens [2]. Furthermore, the iodine atom provides an anomalous scattering signal (Δf″) suitable for experimental X-ray crystallographic phasing, a property that bromine and chlorine offer to a markedly lesser extent [3]. The presence of the N-methyl group, as opposed to an N–H or longer N-alkyl chain, modulates solubility, hydrogen-bonding capacity, and metabolic stability, making this specific substitution pattern non-interchangeable [1].

Quantitative Differentiation of 5-Iodo-3-methyl-1H-benzimidazol-2-one from its Closest Halogenated and Regioisomeric Analogues


Pd-Catalysed Cross-Coupling Reactivity: Iodo vs. Bromo Benzimidazolone Derivative

In Pd(0)-catalysed Suzuki-Miyaura cross-couplings, the relative oxidative addition rate of aryl halides follows the established order C–I > C–Br ≫ C–Cl [1]. For the target 5-iodo derivative, this permits cross-coupling at temperatures as low as 25–50 °C, while the corresponding 5-bromo analogue requires elevated temperatures (80–110 °C) for comparable conversion [2]. When selectivity between two halogen leaving groups on the same scaffold is required, the iodo substituent can be coupled quantitatively (>95 % conversion) in the presence of a bromo substituent, whereas the reverse selectivity is not operationally feasible [3].

Synthetic Chemistry Cross-Coupling Benzimidazolone Building Blocks

Regioisomeric Differentiation: 5-Iodo-3-methyl vs. 6-Iodo-1-methyl Benzimidazolone in Patent-Defined Synthetic Routes

The US patent US8993779B2 expressly describes the use of 5-iodo-3-methyl-1H-benzimidazol-2-one (referred to as 6-iodo-1-methyl-1,3-dihydro-2H-benzimidazol-2-one) as the key intermediate for the synthesis of mGluR2 positive allosteric modulators [1]. The regioisomeric 5-iodo vs. 6-iodo distinction is critical because the iodine position dictates the vector of subsequent arylations and thus the ultimate 3D pharmacophore alignment. The patent specifies a 10-minute microwave-assisted cyclisation (200 °C, DMF, NaH) that yields the title compound exclusively as the 5-iodo regioisomer (¹H NMR: δ 7.39, d, J=6.6 Hz; δ 7.30, s; δ 6.87, d, J=8.1 Hz; δ 3.39, s, 3H), confirmed by LRMS (calc’d 275.1, found 274.9) [1]. The 6-iodo regioisomer would exhibit a distinct coupling pattern (J ortho ≈ 8 Hz vs. J meta ≈ 2 Hz) and is not produced by this route.

Medicinal Chemistry mGluR2 Positive Allosteric Modulators Process Chemistry

Experimental X-ray Phasing Capability: Iodine Anomalous Signal vs. Bromine and Chlorine

Iodine provides a substantial anomalous scattering signal (Δf″ = 6.8 e⁻ at Cu Kα, 12.1 e⁻ at Cr Kα), which is comparable to conventional heavy atoms such as platinum and mercury, and is sufficient for single-wavelength anomalous diffraction (SAD) phasing of macromolecular structures [1]. By contrast, bromine exhibits a far weaker anomalous signal (Δf″ = 0.8 e⁻ at Cu Kα), and chlorine is effectively negligible (Δf″ = 0.3 e⁻ at Cu Kα) [2]. For a protein–ligand co-crystal of approximately 50 kDa, a single iodine atom can provide sufficient phasing power to solve the structure, whereas multiple bromine atoms or a separate heavy-atom derivative would be required to achieve equivalent results [3].

Structural Biology Macromolecular Crystallography Experimental Phasing

Halogen Bond Donor Strength: Iodo vs. Bromo Benzimidazolone in Supramolecular Chemistry

The halogen bond donor strength of aromatic iodides substantially exceeds that of bromides, with the positively charged σ-hole on iodine exhibiting an electrostatic potential (Vₛ,ₘₐₓ) approximately 1.5–2.0 times greater than that on bromine in analogous chemical environments [1]. This hierarchy (I > Br ≫ Cl) has been experimentally validated through competitive co-crystallisation studies, where iodoarenes reliably displace bromoarenes from halogen-bond acceptor sites [2]. For the benzimidazol-2-one scaffold, the 5-iodo substituent thus serves as a robust, directional supramolecular synthon for crystal engineering, whereas the 5-bromo or 5-chloro analogues provide significantly weaker and less predictable interactions [3].

Supramolecular Chemistry Crystal Engineering Halogen Bonding

Preferred Application Scenarios for 5-Iodo-3-methyl-1H-benzimidazol-2-one Based on Quantified Evidence


Key Building Block for mGluR2 Positive Allosteric Modulator Synthesis (CNS Drug Discovery)

As explicitly documented in US patent US8993779B2, 5-iodo-3-methyl-1H-benzimidazol-2-one serves as the essential aryl iodide intermediate for the construction of benzimidazolone-based mGluR2 positive allosteric modulators [1]. The iodine atom at the 5-position undergoes Pd-catalysed Suzuki or Sonogashira coupling to install aryl or alkynyl appendages that define the allosteric pharmacophore. Procurement of this specific regioisomer ensures fidelity to the patented synthetic route, as the 6-iodo isomer would yield a geometrically incorrect product incapable of productive mGluR2 modulation.

Heavy-Atom Derivative for De Novo X-ray Crystallographic Phasing of Protein–Ligand Complexes

With an anomalous scattering factor Δf″ of 6.8 e⁻ at Cu Kα, the iodine atom in 5-iodo-3-methyl-1H-benzimidazol-2-one is sufficiently potent for single-wavelength anomalous diffraction (SAD) phasing of protein crystals up to approximately 50 kDa [1]. Soaking or co-crystallisation with this compound provides an efficient route to experimental phase determination without requiring selenomethionine labelling or multi-heavy-atom derivatives, significantly accelerating structure-guided drug design timelines [2].

Directional Halogen-Bond Donor for Crystal Engineering and Supramolecular Assembly

The 5-iodo substituent on the benzimidazol-2-one scaffold functions as a potent halogen-bond donor (Vₛ,ₘₐₓ ≈ 35–45 kcal·mol⁻¹) that reliably engages pyridyl, carbonyl, or halide acceptors in predictable supramolecular synthons [1]. This capability is exploited in the design of co-crystals, porous organic frameworks, and halogen-bonded liquid crystals where the weaker bromo or chloro analogues fail to provide sufficient interaction strength for robust lattice formation [2].

Orthogonal Cross-Coupling Substrate for Sequential Diversification Strategies

The approximately 100-fold faster oxidative addition rate of the C–I bond relative to C–Br [1] allows chemists to design sequential cross-coupling sequences (e.g., Suzuki coupling at the iodo position followed by Buchwald-Hartwig amination at a bromo position on the same scaffold). This orthogonal reactivity is critical for the efficient construction of complex, polyfunctionalised benzimidazolone libraries for high-throughput screening in medicinal chemistry programmes [2].

Quote Request

Request a Quote for 5-iodo-3-methyl-1H-benzimidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.